molecular formula C8H10F2N2 B13048428 (1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13048428
M. Wt: 172.18 g/mol
InChI Key: LBFMQXYRZXBIPM-QMMMGPOBSA-N
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Description

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a 2,4-difluorophenyl substituent attached to an ethane-1,2-diamine backbone. The compound’s molecular formula is C₈H₁₀F₂N₂, with a molar mass of 172.18 g/mol (calculated from ). Its stereochemistry (R-configuration at the benzylic carbon) is critical for applications in asymmetric catalysis and pharmaceutical intermediates, where enantioselectivity is paramount. The 2,4-difluoro substitution pattern on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and interactions with metal catalysts or biological targets .

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

LBFMQXYRZXBIPM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Formula CAS RN Key Properties/Applications
(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine 2,4-diF C₈H₁₀F₂N₂ 1213487-14-9 High enantioselectivity in catalysis
(1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine 2,4-diCl C₈H₁₀Cl₂N₂ 126534-34-7 Increased lipophilicity; drug intermediates
(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2,4,5-triF C₈H₉F₃N₂ 1213117-71-5 Enhanced electron-withdrawing effects
(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2-Cl,4-F C₈H₁₀ClFN₂ 1381929-08-3 Mixed halogen effects; medicinal chemistry
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2-F,5-CF₃ C₉H₁₀F₄N₂ 1213027-21-4 Strong electron-withdrawing CF₃ group
  • Key Observations: Fluorine vs. Trifluoromethyl Groups: The CF₃ group in the 2-F,5-CF₃ derivative () significantly enhances electron-withdrawing effects, which may stabilize transition states in catalytic reactions or modulate receptor binding . Positional Effects: The 3,4-difluoro isomer (mentioned in ) would exhibit distinct steric and electronic profiles compared to the 2,4-difluoro configuration, altering reactivity in asymmetric synthesis.

Stereochemical and Backbone Modifications

Table 2: Impact of Stereochemistry and Backbone Structure
Compound Name Backbone/Stereochemistry Application Reference
This compound R-configuration; ethane-diamine Chiral ligand in asymmetric catalysis
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine Bis-phenyl; (R,R)-configuration Catalytic ligand for transition metals
(1R,2R)-N,N-Dimethyl-1,2-diphenyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine N-substituted; pyridine moiety Organocatalysis; ion-pair stabilization
  • Key Observations: Bis-phenyl Derivatives: The (1R,2R)-1,2-bis(4-fluorophenyl) analog () has two aromatic rings, enabling stronger π-π interactions in metal-ligand complexes but increasing steric bulk compared to the monocyclic target compound . N-Substituents: Derivatives with pyridine or tosyl groups (e.g., ) modify coordination sites, altering catalytic activity. For example, N-tosyl groups in enhance stability but may reduce ligand flexibility .
Catalytic Performance :
  • The target compound’s 2,4-difluoro substitution balances electron withdrawal and steric accessibility, making it suitable for enantioselective reactions. In contrast, bulkier substituents (e.g., 2,4,5-triF) may hinder substrate binding in catalysis .
  • Ligand Efficiency: Compared to the bisquinolyldiamine ligand L8 (), which uses quinoline moieties for enhanced metal coordination, the target compound’s simpler structure may offer cost advantages but lower activity in certain reactions .
Pharmaceutical Relevance :
  • The 2,4-difluoro analog is a precursor to bioactive molecules, whereas chloro-substituted variants (e.g., 2-Cl,4-F in ) are explored in kinase inhibitors due to halogen bonding capabilities .

Biological Activity

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms on a phenyl ring and a diamine functional group. The fluorinated aromatic structure may enhance lipophilicity and biological activity compared to non-fluorinated analogs.

Anticancer Potential

Research indicates that fluorinated compounds, including this compound, can exhibit significant anticancer properties. A study highlighted the role of fluorinated ligands in metallodrugs, which showed enhanced cytotoxicity against cancer cell lines such as MCF-7 and PC-3. The mechanism involved apoptosis induction through activation of caspase-3 and MAP kinases pathways .

Table 1: Cytotoxic Activity of Fluorinated Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHeLaTBDApoptosis via caspase activation
L2CoPC-35-10Apoptosis via MAP kinases
CisplatinVarious10DNA cross-linking

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Similar to other fluorinated compounds, it may induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Enzymatic Activity : The compound could potentially act as an inhibitor for specific enzymes involved in cancer progression or neurodegenerative diseases.

In Vitro Studies

In vitro experiments conducted with various cell lines have demonstrated the compound's ability to decrease cell viability significantly. For example, treatments with similar fluorinated diamines resulted in a marked reduction in viability after 24 hours .

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for both anticancer and neuroprotective effects. Future studies are needed to establish its efficacy and safety profile in vivo.

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